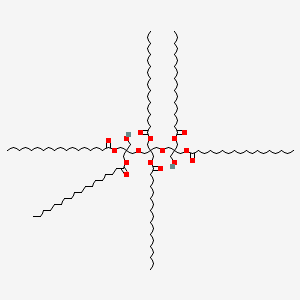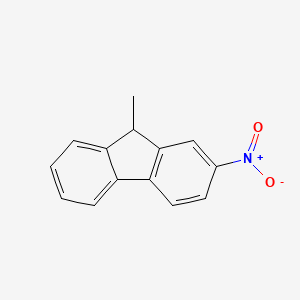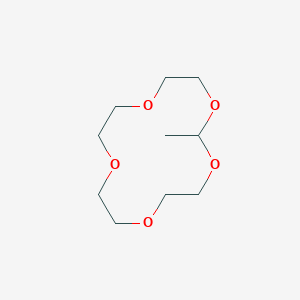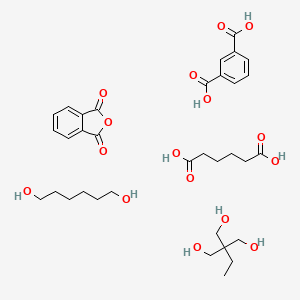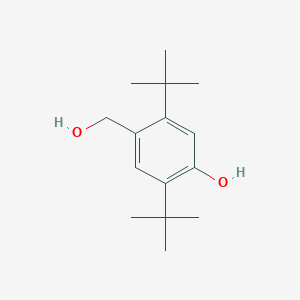
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 2,6-di-tert-butylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenolic hydroxyl group can be reduced to form a corresponding ether.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-Di-tert-butyl-4-carboxyphenol.
Reduction: Formation of 2,5-Di-tert-butyl-4-methoxyphenol.
Substitution: Formation of various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals and nutraceuticals.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mecanismo De Acción
The primary mechanism of action of 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the stabilization of the phenoxy radical formed after hydrogen donation . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,5-Di-tert-butyl-4-methoxyphenol: Another antioxidant with similar properties but different functional groups.
Uniqueness
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
71745-54-5 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2,5-ditert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-13(17)12(15(4,5)6)7-10(11)9-16/h7-8,16-17H,9H2,1-6H3 |
Clave InChI |
PEOCULBMROARGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1CO)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
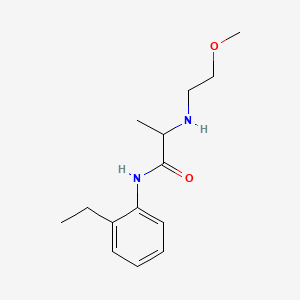

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)

